3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
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Description
The compound “3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound. This core is substituted with a 4-chlorophenyl group, a 3-fluorophenyl group, and a methoxy group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the pyrazolo[4,3-c]quinoline core and subsequent substitutions . The Friedländer quinoline synthesis could be a possible method for the formation of the quinoline core .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-c]quinoline core and the three substituents. The presence of nitrogen in the heterocyclic core and the halogen substituents would likely result in a polar molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing halogen substituents and the electron-donating methoxy group. The nitrogen atoms in the heterocyclic core could potentially act as nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups and aromatic rings could influence its solubility, melting point, and other properties .Mechanism of Action
Target of action
Many quinoline derivatives are known to interact with various enzymes and receptors in the body. For example, some quinolines have been found to inhibit the enzyme topoisomerase, which is involved in DNA replication .
Mode of action
The compound might bind to its target, causing a conformational change that affects the target’s function. This could lead to an inhibition or activation of the target, depending on the specific interaction .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolism .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c1-29-18-9-10-21-19(12-18)23-20(13-26-21)22(14-5-7-15(24)8-6-14)27-28(23)17-4-2-3-16(25)11-17/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMBOJCECFERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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